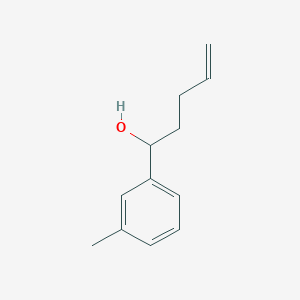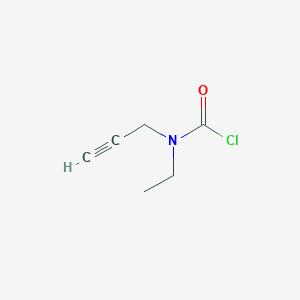
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea is a synthetic organic compound that features a piperidine ring, an aminoethyl group, and a propylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate nucleophile reacts with a precursor molecule containing a leaving group.
Formation of the Propylurea Moiety: The propylurea moiety can be synthesized by reacting an isocyanate with a propylamine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(1-(2-Aminoethyl)piperidin-4-yl)ethan-1-ol: A compound with a similar piperidine ring and aminoethyl group but with an ethan-1-ol moiety instead of propylurea.
1-(1-(2-Aminoethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: A compound with a benzoimidazole ring instead of the propylurea moiety.
Uniqueness: 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylurea moiety may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications .
Eigenschaften
Molekularformel |
C11H24N4O |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-[1-(2-aminoethyl)piperidin-4-yl]-3-propylurea |
InChI |
InChI=1S/C11H24N4O/c1-2-6-13-11(16)14-10-3-7-15(8-4-10)9-5-12/h10H,2-9,12H2,1H3,(H2,13,14,16) |
InChI-Schlüssel |
WUMWKQIPWLNYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC1CCN(CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
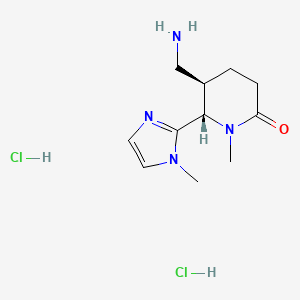

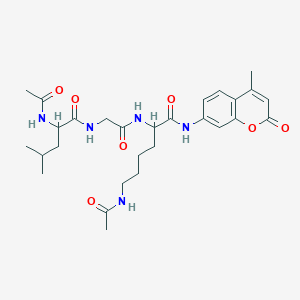
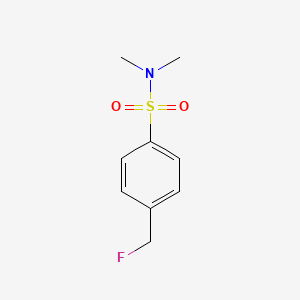
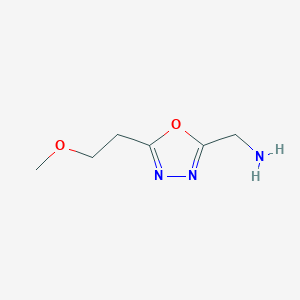
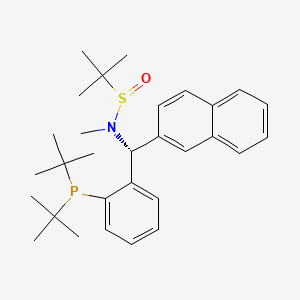
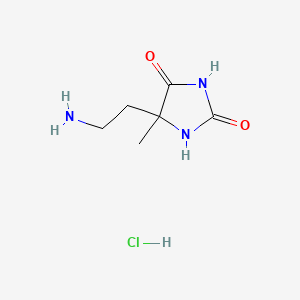
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
